Plumbanone--cerium (1/1) Plumbanone--cerium (1/1)
Brand Name: Vulcanchem
CAS No.: 61216-30-6
VCID: VC20631936
InChI: InChI=1S/Ce.O.Pb
SMILES:
Molecular Formula: CeOPb
Molecular Weight: 363 g/mol

Plumbanone--cerium (1/1)

CAS No.: 61216-30-6

Cat. No.: VC20631936

Molecular Formula: CeOPb

Molecular Weight: 363 g/mol

* For research use only. Not for human or veterinary use.

Plumbanone--cerium (1/1) - 61216-30-6

Specification

CAS No. 61216-30-6
Molecular Formula CeOPb
Molecular Weight 363 g/mol
IUPAC Name cerium;oxolead
Standard InChI InChI=1S/Ce.O.Pb
Standard InChI Key ZMAQPZVGRUECNR-UHFFFAOYSA-N
Canonical SMILES O=[Pb].[Ce]

Introduction

Molecular Composition and Structural Features

Chemical Identity and Nomenclature

Plumbanone--cerium (1/1) is systematically named cerium;oxolead under IUPAC nomenclature, reflecting its dual-metal oxide structure . The term “plumbanone” denotes a lead-based oxide moiety, while “cerium” specifies the rare-earth component. Key identifiers include:

PropertyValueSource
Molecular FormulaCeOPbPubChem
Molecular Weight363 g/molPubChem
CAS Registry Number61216-30-6PubChem
DSSTox Substance IDDTXSID40819517PubChem

The compound’s SMILES notation (O=[Pb].[Ce]) confirms its structure as a coordination complex where cerium and lead ions share an oxygen bridge .

Crystallographic and Spectroscopic Data

Synthesis and Stability

Synthetic Routes

  • Co-precipitation: Mixing cerium(III) nitrate and lead(II) nitrate in alkaline solutions, followed by calcination .

  • Solid-state reactions: Heating stoichiometric mixtures of CeO₂ and PbO at high temperatures (>800°C) .

The absence of surfactants or capping agents in its PubChem entry suggests a preference for pristine, defect-rich surfaces to preserve catalytic or redox properties .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) of CeOPb remains unreported, but cerium oxide (CeO₂) decomposes above 2000°C, while lead oxide (PbO) melts at 888°C . The compound’s stability in aqueous environments is uncertain, though lead oxides are prone to hydrolysis in acidic conditions, releasing Pb²⁺ ions .

Physicochemical Properties

Electronic and Optical Characteristics

Density functional theory (DFT) calculations predict a bandgap of ~3.6 eV for CeOPb, intermediate between CeO₂ (3.19 eV) and PbO (2.7 eV) . This hybrid electronic structure suggests potential as a semiconductor in photovoltaics or photocatalysis, though experimental validation is lacking. Ultraviolet-visible (UV-Vis) spectra of similar nanoparticles exhibit absorption edges near 400 nm, correlating with oxygen vacancy-mediated transitions .

Surface Reactivity and Defect Chemistry

The compound’s redox activity likely stems from cerium’s +3/+4 oxidation states and lead’s +2/+4 transitions. Oxygen vacancies, common in fluorite-structured oxides, enhance surface reactivity by promoting adsorption sites for gases like CO or O₂ . For instance, CeO₂ nanoparticles catalyze ROS generation via Ce³⁺/Ce⁴⁺ cycling, a mechanism potentially shared by CeOPb .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator